N-[(4-sulfamoylphenyl)methyl]acetamide basic properties and structure
N-[(4-sulfamoylphenyl)methyl]acetamide basic properties and structure
This technical guide provides an in-depth analysis of
This molecule is the
Technical Monograph: -[(4-Sulfamoylphenyl)methyl]acetamide[1][2]
Part 1: Molecular Identity & Structural Analysis[2]
Chemical Identity
The target molecule is an impurity and metabolite associated with Mafenide Acetate, a topical antimicrobial agent. Unlike typical sulfonamides where the amine is directly attached to the benzene ring, this molecule features a benzylamine core.
| Property | Specification |
| IUPAC Name | |
| Common Synonyms | |
| CAS Registry Number | 2015-14-7 |
| Molecular Formula | |
| Molecular Weight | 228.27 g/mol |
| SMILES | CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N |
| Melting Point | 219–221 °C (Crystalline solid) |
| Solubility | Soluble in hot water, methanol, DMSO; sparingly soluble in cold water.[1][2][3] |
Structural Distinctiveness (Critical Warning)
Researchers often confuse this molecule with
-
-acetylsulfanilamide:
(Amide directly on ring).[1][2] - -Acetylmafenide (Target): The methylene spacer isolates the amide from the aromatic ring's electronic effects, altering UV absorption maxima and retention times in reverse-phase HPLC.
Part 2: Synthesis & Manufacturing Protocol
To generate a high-purity reference standard for impurity profiling or biological assays, the following self-validating synthesis protocol is recommended. This method avoids the formation of di-acetylated byproducts.[1]
Reagents & Materials[1][2][4]
-
Precursor: Mafenide Hydrochloride (4-(Aminomethyl)benzenesulfonamide HCl).[1][2]
-
Acylating Agent: Acetic Anhydride (
).[1][2] -
Solvent: Glacial Acetic Acid or Water (Green Chemistry variant).[1][2]
Step-by-Step Synthesis Protocol
-
Dissolution: Dissolve 10.0 g (45 mmol) of Mafenide HCl in 50 mL of water at 50°C.
-
Buffering: Add 4.0 g of Sodium Acetate to buffer the solution (pH ~4.5–5.0). This prevents the protonation of the sulfonamide nitrogen, ensuring selective acetylation of the primary amine.
-
Acylation: Add 5.5 mL of Acetic Anhydride dropwise over 20 minutes while maintaining temperature at 50–55°C.
-
Mechanistic Note: The methylene amine is more nucleophilic than the sulfonamide nitrogen.[1] Under buffered conditions, the
-acylation of the benzylamine is kinetically favored over the formation of -acetylsulfonamide.
-
-
Precipitation: Stir for 1 hour. Cool the mixture to 4°C. The product will precipitate as white crystals.[1]
-
Purification: Filter the solid. Recrystallize from boiling water (approx. 15 mL/g).
-
Validation:
-
HPLC: Purity >99.5% (Area %).
-
H-NMR (DMSO-d6): Confirm singlet at
1.9 ppm (Acetyl ) and doublet at 4.3 ppm (Methylene ).
-
Synthesis Workflow Diagram
Caption: Selective N-acetylation pathway of Mafenide favoring the aliphatic amine over the sulfonamide moiety.
Part 3: Biological Significance & Metabolism[2]
Mechanism of Action: Carbonic Anhydrase Inhibition
Unlike typical sulfonamide antibiotics that target dihydropteroate synthase (folate pathway), the parent drug Mafenide and its derivatives are potent Carbonic Anhydrase Inhibitors (CAIs) .[2]
-
Target: Carbonic Anhydrase (CA) Isozymes (specifically hCA I and hCA II).[1][2][4][5]
-
Binding Mode: The unsubstituted sulfonamide group (
) acts as a zinc-binding group (ZBG) within the enzyme's active site.[1] -
Effect of Acetylation: The acetylation of the tail (the amine) modifies the lipophilicity and steric fit but leaves the ZBG intact.
-acetylmafenide retains CA inhibitory activity, which contributes to the systemic acidosis often observed in burn patients treated with large surface area applications of Mafenide.[1]
Metabolic Pathway
In vivo, Mafenide is subject to two competing pathways.[1][2] Understanding this is crucial for toxicology studies.
-
Oxidative Deamination (Major): Monoamine Oxidase (MAO) converts Mafenide to
-carboxybenzenesulfonamide .[1][2] This is the primary metabolite.[1] -
N-Acetylation (Minor/Contextual):
-acetyltransferase (NAT) enzymes convert Mafenide to -acetylmafenide .[1][2] This pathway becomes relevant in patients with specific NAT polymorphisms or when MAO is saturated.[1]
Metabolic Signaling Pathway[1][2]
Caption: Divergent metabolic pathways of Mafenide.[1][2] The acetylated form retains Carbonic Anhydrase inhibitory potential.
Part 4: Analytical Profiling (HPLC Method)
For the detection of
Chromatographic Conditions
-
Column: C18 (ODS),
mm, 5 m packing. -
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 267 nm (Characteristic
for the benzenesulfonamide chromophore).[1][2] -
Retention Order: Mafenide (Polar, elutes first)
-Carboxy metabolite -Acetylmafenide (Less polar due to amide cap, elutes later).[1][2]
Mass Spectrometry (ESI+)[1][2][4]
-
Parent Ion
: m/z 229.06. -
Key Fragments:
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2015-14-7, N-[(4-sulfamoylphenyl)methyl]acetamide.[1] PubChem. Available at: [Link][1][2]
-
Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2] Nature Reviews Drug Discovery, 7(2), 168-181.[1] (Contextual grounding for Sulfonamide CA inhibition).
-
Santosh, P. C., et al. (2011).[1][2][5] Synthesis and antimicrobial activity of some new sulfonamide derivatives. Journal of Advanced Pharmaceutical Technology & Research. (Synthesis methodology validation).
-
DrugBank Online. Mafenide: Pharmacology and Metabolism.[1][2] Available at: [Link][1][2]
Sources
- 1. Acetamide, N-[4-[(methylamino)sulfonyl]phenyl]- | C9H12N2O3S | CID 145971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(4-(4-Toluidinosulfonyl)phenyl)acetamide | C15H16N2O3S | CID 822744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mafenide | CAS#:138-39-6 | Chemsrc [chemsrc.com]
- 4. Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
